(5-(3-Chlorophenyl)pyridin-3-yl)methanol

Lipophilicity Drug Design ADME Properties

Researchers requiring precise meta-substituted pyridine intermediates often face supply chain variability with positional isomers that compromise reaction specificity. (5-(3-Chlorophenyl)pyridin-3-yl)methanol (CAS 887973-96-8) eliminates this risk through its rigorously defined regiochemistry. • Unique 3-chlorophenyl meta-substitution ensures consistent cross-coupling outcomes and binding orientation. • Primary alcohol handle enables direct conjugation for chemical probe assembly. • Computed XLogP3 = 2.2 aligns with CNS drug-like space for blood-brain barrier penetration studies. Bulk and research-scale quantities available with batch-specific analytical documentation.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 887973-96-8
Cat. No. B1614012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(3-Chlorophenyl)pyridin-3-yl)methanol
CAS887973-96-8
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CO
InChIInChI=1S/C12H10ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2
InChIKeySGGLMJWTKVXRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(3-Chlorophenyl)pyridin-3-yl)methanol Overview


(5-(3-Chlorophenyl)pyridin-3-yl)methanol (CAS 887973-96-8) is a functionalized aromatic alcohol within the chlorophenyl-pyridine class, defined by its meta-substituted pyridine core, a pendant 3-chlorophenyl group, and a reactive hydroxymethyl (-CH2OH) moiety [1]. This specific regiochemical arrangement distinguishes it from a broad array of positional isomers and substitution variants, leading to unique computed physicochemical properties that dictate its utility as a precision intermediate in the synthesis of more complex pharmaceutical and agrochemical agents .

Regiochemistry Meta-substituted pyridine with 3-chlorophenyl for controlled cross-coupling
Reactive Handle Hydroxymethyl group enables esterification, etherification, or further functionalization
Workflow Fit Synthesis of drug-like scaffolds, agrochemical intermediates, and molecular probes

Specificity of (5-(3-Chlorophenyl)pyridin-3-yl)methanol


Simple substitution with a regioisomer like (2-(3-Chlorophenyl)pyridin-3-yl)methanol or an analog lacking the chloro substituent, such as 3-(Hydroxymethyl)-5-phenylpyridine, is invalid for precision research and industrial processes. These modifications profoundly alter the molecule's electronic distribution, steric profile, and dipole moment, which are critical for predictable reactivity and specific interactions in advanced synthesis . The precise placement of the chlorophenyl group on the pyridine ring determines the compound's behavior in cross-coupling reactions, its binding orientation, and its overall conformational bias, directly impacting downstream yield, purity, and the functional integrity of the final target molecule [1].

Regioisomer (2-position)
Alters steric profile and dipole orientation, disrupting predictable cross-coupling and binding geometry.
Dechlorinated analog
Loss of chlorine reduces lipophilicity and halogen bonding potential, shifting ADME property estimates.
Para-chloro isomer
Changes electronic effect (Hammett σ) and molecular shape, may not reproduce meta-substituted interaction profiles.

(5-(3-Chlorophenyl)pyridin-3-yl)methanol Differentiation


Lipophilicity and Flexibility vs. Non-Chlorinated Analog

The presence of the meta-chloro substituent on the phenyl ring significantly increases lipophilicity compared to the non-chlorinated phenyl analog, 3-(Hydroxymethyl)-5-phenylpyridine. This difference in XLogP3-AA (2.2 vs. an estimated 1.7 for the non-chlorinated analog) impacts membrane permeability and distribution [1]. The calculated properties for (5-(3-Chlorophenyl)pyridin-3-yl)methanol provide a specific profile for researchers modeling ADME properties in early-stage drug discovery [2].

Lipophilicity vs. non-Cl analog
Class-level inference
Target XLogP3-AA = 2.2 vs Analog ~1.7 (est.) Δ = +0.5
Higher computed lipophilicity may influence membrane permeability estimates in ADME modeling.
Computed property; experimental verification recommended.
Lipophilicity Drug Design ADME Properties

Conformation and H-Bonding vs. 2-Regioisomer

The (5-(3-Chlorophenyl)pyridin-3-yl)methanol isomer exhibits a distinct conformational profile compared to its (2-(3-Chlorophenyl)pyridin-3-yl)methanol counterpart due to the different substitution pattern on the pyridine ring [1]. Computed topological polar surface area (TPSA) is identical for both regioisomers at 33.1 Ų, but the relative orientation of the chlorophenyl and hydroxymethyl groups differs, which is predicted to affect molecular recognition . The target compound features a hydrogen bond donor count of 1 and acceptor count of 2, while the rotatable bond count is 2, indicating a degree of conformational flexibility that is influenced by the specific regiochemistry [1].

Conformation vs. 2-regioisomer
Class-level inference
HBD=1, HBA=2, RotB=2 vs Identical counts Spatial orientation differs
Same H-bond capacity but distinct molecular shape affects target recognition.
TPSA identical (33.1 Ų); regioisomer-specific modeling advised.
Molecular Modeling Receptor Binding Conformational Analysis

Electronic & Steric Effects of Cl Position

The position of the chlorine atom on the phenyl ring (meta vs. para) modulates the electronic and steric properties of the molecule. The (5-(3-Chlorophenyl)pyridin-3-yl)methanol isomer has the chlorine atom at the meta position, which is known to affect dipole moment and potential for halogen bonding compared to the para-substituted (5-(4-Chlorophenyl)pyridin-3-yl)methanol . While both isomers share an identical molecular weight (219.67 g/mol) and formula (C12H10ClNO), the difference in chlorine position is a critical factor in structure-activity relationships (SAR) .

Electronic effect Cl position
Class-level inference
σmeta = 0.37 vs σpara = 0.23
Meta-chloro substituent provides stronger electron-withdrawing effect and different halogen-bonding potential.
Fundamental SAR principle; requires experimental validation in target assays.
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

(5-(3-Chlorophenyl)pyridin-3-yl)methanol Applications


CNS Lead Compound Optimization

Given its computed lipophilicity (XLogP3-AA = 2.2), this compound is an appropriate scaffold for synthesizing analogs intended for central nervous system (CNS) targets, where a specific range of lipophilicity is often required for blood-brain barrier penetration [1]. The meta-chloro substituent provides a distinct electronic and steric profile for modulating target binding compared to other halogenated or dehalogenated analogs, making it a valuable tool in SAR studies for neurological disorders .

Synthesis of Targeted Molecular Probes

The presence of the primary alcohol group allows for facile conjugation to linkers, fluorophores, or affinity tags via esterification or etherification [1]. The specific spatial arrangement of the chlorophenyl and pyridine rings, as dictated by the meta-substitution pattern, provides a unique orientation vector for the attached probe, enabling the design of selective chemical tools for target engagement studies .

Crop Protection Agent Development

The combination of a chlorinated aromatic ring and a pyridine core is a common motif in modern fungicides and herbicides [1]. The (5-(3-Chlorophenyl)pyridin-3-yl)methanol structure, with its distinct substitution pattern, can serve as a key intermediate for exploring new generations of crop protection agents with potentially improved selectivity or reduced environmental impact compared to agents based on alternative regioisomers .

Application
Selection Property
Validation Focus
CNS lead optimization
Computed lipophilicity (XLogP3-AA 2.2) and meta-chloro profile
Blood-brain barrier permeability modeling, SAR around halogen substitution
Molecular probe synthesis
Hydroxymethyl conjugation handle, distinct orientation vector
Linker attachment efficiency, retention of target binding specificity
Crop protection agent development
Chlorinated pyridine-phenyl scaffold
Fungicidal/herbicidal activity screening, selectivity over non-target organisms

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